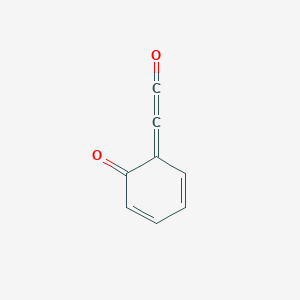
CID 45079189
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 45079189” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules
Chemical Reactions Analysis
CID 45079189 can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound.
Scientific Research Applications
CID 45079189 has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in organic synthesis. In biology, it may serve as a probe or tool for studying biochemical pathways. In medicine, the compound could be investigated for its potential therapeutic effects, such as its ability to interact with specific molecular targets. Additionally, in industry, this compound might be utilized in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of CID 45079189 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used. For example, in a biological setting, this compound might inhibit or activate certain enzymes, thereby influencing cellular processes.
Comparison with Similar Compounds
CID 45079189 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups, but differ in their specific chemical properties or biological activities. Examples of similar compounds include those with analogous core structures or similar functional groups. The comparison can help identify the distinct advantages or limitations of this compound in various applications.
Properties
Molecular Formula |
C8H4O2 |
|---|---|
Molecular Weight |
132.12 g/mol |
InChI |
InChI=1S/C8H4O2/c9-6-5-7-3-1-2-4-8(7)10/h1-4H |
InChI Key |
YWPSDYGMWCBOEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C=C=O)C(=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (1R,3R,4S)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B13810942.png)
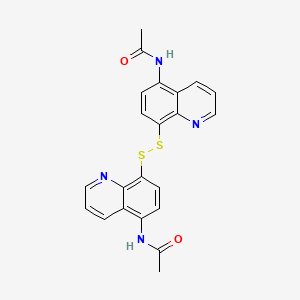
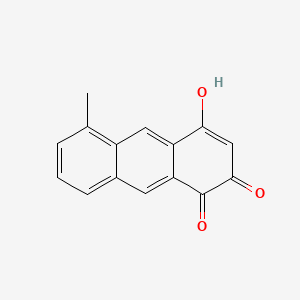
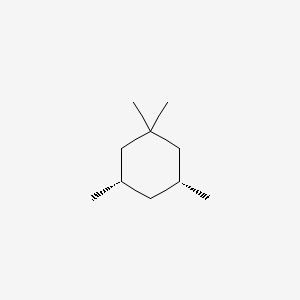
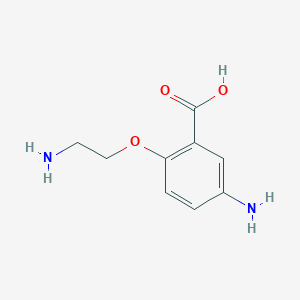
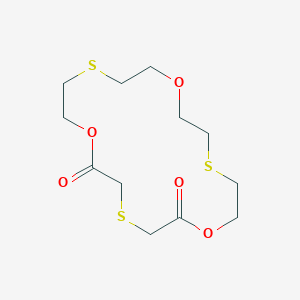
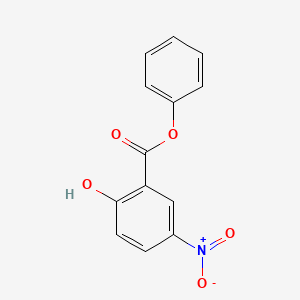
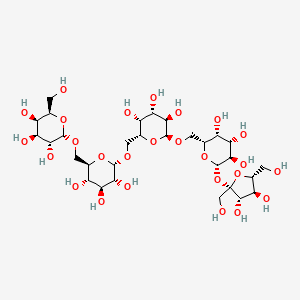
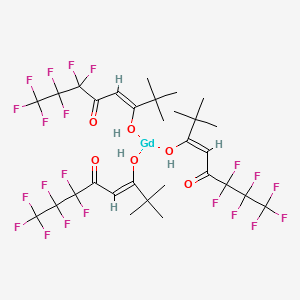
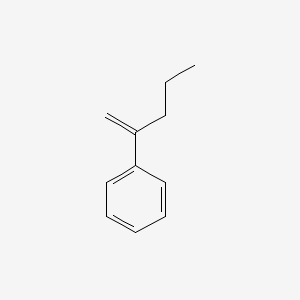
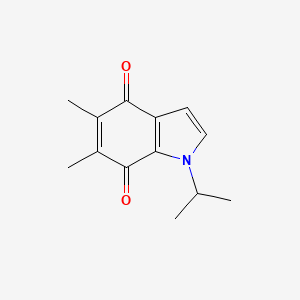
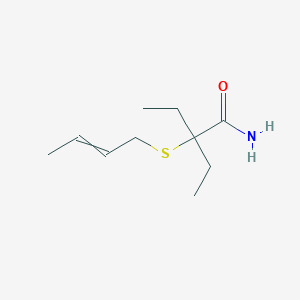
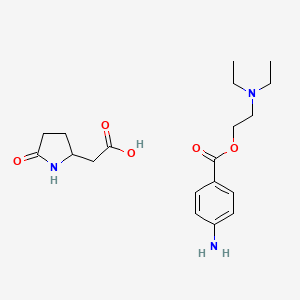
![3-Ethyl-2-((E)-2-[3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-(phenylsulfanyl)-1-cyclohexen-1-YL]ethenyl)-1,3-benzothiazol-3-ium iodide](/img/structure/B13811030.png)
